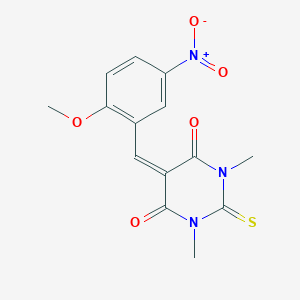![molecular formula C16H18N2O2S B5799438 [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid](/img/structure/B5799438.png)
[3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid, also known as PICA, is a chemical compound that has been widely studied for its potential therapeutic applications. PICA belongs to the class of indole-based compounds, which have been shown to possess a wide range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid is not fully understood. However, it has been suggested that [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid exerts its biological effects by modulating various signaling pathways in the body. For example, [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
[3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid has also been shown to induce apoptosis in cancer cells, which could potentially lead to the development of novel cancer therapies. In addition, [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation of using [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid. One area of interest is the development of novel cancer therapies based on the anti-tumor properties of [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid. Another area of interest is the potential use of [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid involves the reaction of indole-3-acetic acid with thionyl chloride and piperidine. The resulting product is then purified through recrystallization. The purity of the final product is confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
[3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[3-(piperidine-1-carbothioyl)indol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-15(20)11-18-10-13(12-6-2-3-7-14(12)18)16(21)17-8-4-1-5-9-17/h2-3,6-7,10H,1,4-5,8-9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPVNMRKELWEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(piperidin-1-ylcarbonothioyl)-1H-indol-1-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methoxyphenyl)-N'-[(3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5799371.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5799373.png)


![3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5799395.png)

![methyl 4-[({[amino(1,5-dimethyl-1H-pyrrol-2-yl)methylene]amino}oxy)carbonyl]benzoate](/img/structure/B5799403.png)
![4-[(4-phenylcyclohexyl)carbonyl]morpholine](/img/structure/B5799408.png)

![5-(1-piperidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5799426.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5799442.png)
![N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5799444.png)
